molecular formula C18H18N2O5 B5330438 (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one

(2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one

Cat. No.: B5330438
M. Wt: 342.3 g/mol
InChI Key: LGKGYAJUUGDQET-CMDGGOBGSA-N
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Description

The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one is an organic molecule characterized by the presence of a dimethoxyphenyl group and a nitrophenylamino group connected through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In material science, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated system and electron-donating/withdrawing groups make it suitable for such applications.

Mechanism of Action

The mechanism by which (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-donating methoxy groups and electron-withdrawing nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one apart is its combination of electron-donating and electron-withdrawing groups, which can significantly influence its chemical reactivity and potential applications. This unique structural feature allows for a wide range of chemical modifications and applications in different fields.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12-10-14(20(22)23)5-6-15(12)19-9-8-16(21)13-4-7-17(24-2)18(11-13)25-3/h4-11,19H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKGYAJUUGDQET-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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